molecular formula C8H15N5O B135301 Hydroxyatrazine CAS No. 2163-68-0

Hydroxyatrazine

Cat. No. B135301
CAS RN: 2163-68-0
M. Wt: 197.24 g/mol
InChI Key: NFMIMWNQWAWNDW-UHFFFAOYSA-N
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Description

Hydroxyatrazine Description

Hydroxyatrazine is a degradation product of atrazine, a widely used herbicide. It is formed through various processes, including oxidative degradation by hydroxyl radicals, photolysis, and microbial action in soil and water environments . The presence of hydroxyatrazine in the environment is of interest due to its potential effects on ecosystems and its role in the fate of atrazine contamination .

Synthesis Analysis

The synthesis of hydroxyatrazine can occur through different pathways. One such pathway involves the electrocatalytic generation of hydroxyl radicals, which can degrade atrazine to hydroxyatrazine among other products . Another study reported the rapid hydroxylation of atrazine to hydroxyatrazine using sodium thiosulfate under acidic conditions, which involves nucleophilic substitution and subsequent hydrolysis reactions . These studies highlight the various chemical processes that can lead to the formation of hydroxyatrazine in contaminated environments.

Molecular Structure Analysis

Hydroxyatrazine has a similar molecular structure to atrazine, with the primary difference being the substitution of a hydroxyl group for the chlorine atom on the triazine ring . This structural change is significant as it alters the compound's interaction with the environment, particularly with humic substances, where it can form electron-transfer complexes .

Chemical Reactions Analysis

The chemical reactions leading to the formation of hydroxyatrazine involve the replacement of the chlorine atom in atrazine with a hydroxyl group. This can occur through direct photolysis, nitrate-mediated hydroxy radical processes, or through the action of thiosulfate under acidic conditions . The interaction mechanisms of atrazine and hydroxyatrazine with humic substances have been studied, demonstrating the formation of electron-transfer complexes and highlighting the role of hydrophobic interactions .

Physical and Chemical Properties Analysis

Hydroxyatrazine's physical and chemical properties are influenced by its molecular structure. It is known to form strong adsorption complexes with humic acids, which may contribute to its retention in soils and affect its mobility in the environment . The degradation of atrazine to hydroxyatrazine and other metabolites has been observed in various studies, with hydroxyatrazine often being a stable end product that does not degrade further under certain conditions . The detection of hydroxyatrazine and its quantification in environmental samples have been achieved through advanced analytical methods, including high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Biodegradation and Phytoremediation

Hydroxyatrazine, a metabolite of the herbicide atrazine, is central to research efforts aimed at detoxifying contaminated environments. Transgenic plants expressing a modified bacterial atrazine chlorohydrolase gene (atzA) have been developed to dechlorinate and detoxify atrazine to hydroxyatrazine. This process occurs in various plant parts, including leaves, stems, and roots, showcasing the potential of genetically engineered plants for the phytoremediation of atrazine-contaminated soils and water (Wang et al., 2005).

Enzymatic Removal in Water Treatment

Enzyme-based technologies have been explored for removing atrazine from contaminated water. Fusion proteins that dechlorinate atrazine to hydroxyatrazine have been developed for immobilization on insoluble cellulose matrices, providing a novel method for atrazine removal in water treatment processes (Kauffmann et al., 2000).

Chemical Degradation Methods

Research has demonstrated the rapid conversion of atrazine to hydroxyatrazine using sodium thiosulfate at specific pH levels, offering a non-oxidative strategy for atrazine detoxification. This method presents an efficient and quick approach to remediate atrazine-contaminated soil and water, highlighting the importance of understanding degradation pathways for pollutant removal (Mu et al., 2019).

Soil and Water Remediation Efforts

Studies on agricultural soils under different tillage systems have examined the content of atrazine and its metabolites, including hydroxyatrazine. These studies reveal how soil management practices can influence the degradation of atrazine and the formation of its metabolites, providing insights into soil remediation strategies (Mahía et al., 2007).

Constructed Wetlands for Atrazine Treatment

Constructed wetlands have been investigated for their ability to treat atrazine in nursery irrigation runoff. These studies have shown that wetlands can reduce atrazine levels significantly, with hydroxyatrazine being one of the metabolites analyzed. This research underscores the potential of constructed wetlands in mitigating atrazine pollution in agricultural runoff (Runes et al., 2003).

Safety And Hazards

Hydroxyatrazine is more commonly detected in groundwater than in surface water . The World Health Organization (WHO) has set a guideline value for Hydroxyatrazine at 0.2 mg/l (200 μg/l) . The main effect of Hydroxyatrazine was kidney toxicity .

Future Directions

Bioremediation of Atrazine, from which Hydroxyatrazine is derived, is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy . Future research should be geared toward narrowing the gaps between bioremediation in the laboratory and environmental applications .

properties

IUPAC Name

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037807
Record name 2-Hydroxyatrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyatrazine

CAS RN

2163-68-0
Record name Hydroxyatrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2163-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyatrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyatrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYATRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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